![molecular formula C10H11N5O B2696968 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole CAS No. 1338661-87-2](/img/structure/B2696968.png)
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole (CHPO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The exact mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of key enzymes involved in inflammation and diabetes, including cyclooxygenase-2 and aldose reductase, respectively.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. However, further studies are needed to fully understand the long-term effects of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is its potent anticancer activity against a range of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole. One potential area of research is the development of novel formulations of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole and its long-term effects on human health. Finally, the potential therapeutic applications of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole in other diseases, such as neurodegenerative diseases, should be explored.
Synthesemethoden
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole can be synthesized through a multistep reaction process involving the condensation of hydrazine hydrate with 2-bromo-4-cyclopropylpyridine, followed by cyclization with cyanogen azide. The final product is obtained through the reduction of the resulting 3-cyano-5-(2-pyridyl)-1,2,4-oxadiazole with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has demonstrated anti-inflammatory and antidiabetic effects in preclinical studies.
Eigenschaften
IUPAC Name |
[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-8-5-7(3-4-12-8)10-13-9(15-16-10)6-1-2-6/h3-6H,1-2,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUKUHUPDKDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=NC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.